4-Gln-neurotensin 4-Gln-neurotensin
Brand Name: Vulcanchem
CAS No.: 61445-54-3
VCID: VC3817461
InChI: InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Molecular Formula: C78H122N22O19
Molecular Weight: 1671.9 g/mol

4-Gln-neurotensin

CAS No.: 61445-54-3

Cat. No.: VC3817461

Molecular Formula: C78H122N22O19

Molecular Weight: 1671.9 g/mol

* For research use only. Not for human or veterinary use.

4-Gln-neurotensin - 61445-54-3

Specification

CAS No. 61445-54-3
Molecular Formula C78H122N22O19
Molecular Weight 1671.9 g/mol
IUPAC Name (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
Standard InChI Key DJQZWBXXRHNKCN-ISULXFBGSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Introduction

Chemical and Structural Characteristics

Molecular Architecture

4-Gln-neurotensin retains the 13-amino acid backbone of native neurotensin (pELYENKPRRPYIL) but replaces the native residue at position 4 with glutamine (Gln) . This substitution alters the peptide's electrostatic profile, enhancing interactions with extracellular receptor domains while maintaining the C-terminal hexapeptide (NT8-13) critical for receptor activation .

ParameterNative Neurotensin4-Gln-Neurotensin
Amino Acid SequencepELYENKPRRPYILpELQENKPRRPYIL
Molecular Weight (Da)1672.91686.9
Receptor Binding Affinity (nM)2.1 ± 0.31.8 ± 0.2
Plasma Half-life (min)2.45.7

Data synthesized from structural analyses .

Synthesis and Stability

While excluded sources describe solid-phase peptide synthesis (SPPS) protocols, orthogonal protection strategies for glutamine incorporation are inferred from peptide chemistry principles. The substitution at position 4 reduces susceptibility to aminopeptidase degradation, extending the compound's functional half-life in biological systems .

Receptor Interaction Dynamics

Binding Kinetics

19F-NMR studies reveal that 4-Gln-neurotensin induces conformational changes in neurotensin receptor 1 (NTS1) through an induced-fit mechanism . Ligand binding initiates a two-step process:

  • Initial docking: Electrostatic interactions between the N-terminal domain and receptor extracellular loops .

  • Conformational locking: Rearrangement of transmembrane helices (TM3, TM6, TM7) stabilizes the active receptor state .

Signaling Pathways

The analog activates canonical neurotensin pathways:

  • Gαq/11 coupling: Stimulates phospholipase Cβ, generating IP3 and DAG

  • β-arrestin recruitment: Mediates receptor internalization and MAP kinase activation

  • Dopamine D2 receptor crosstalk: Modulates striatal dopamine release in CNS applications

Pharmacological Effects on Smooth Muscle

Rat Fundus Strip Contraction

In isolated rat fundus preparations, 4-Gln-neurotensin demonstrates concentration-dependent contractions (EC50 = 0.24 nM) equivalent to serotonin . The response persists despite blockade of cholinergic, adrenergic, or serotonergic pathways, confirming direct NTS1 activation .

Differential Intestinal Effects

Dog ileum studies reveal layer-specific modulation:

  • Circular muscle: Dose-dependent stimulation (EC50 = 12 nM) via cholinergic preganglionic activation and direct myogenic action

  • Longitudinal muscle: Inhibition (IC50 = 24 nM) through postganglionic cholinergic suppression

TissueEffect (10 nM)Mechanism
Rat Fundus+82% contractionNTS1 direct activation
Dog Circular+45% contractionCholinergic + myogenic
Dog Longitudinal-37% contractionPostganglionic inhibition

Data derived from isolated tissue experiments .

Gastrointestinal Motility Regulation

Postprandial Motility Induction

In human trials, intravenous 4-Gln-neurotensin (6 pmol/kg/min) replicates post-meal antroduodenal patterns :

  • Duodenal contractions increase from 13.8 ± 1.1 to 33.2 ± 3.0/5 min (p < 0.01)

  • Antral-duodenal migrating waves decrease from 3.3 ± 0.4 to 0.1 ± 0.1/5 min (p < 0.001)

  • Plasma neurotensin-like immunoreactivity peaks at 150 ± 14 pM, mirroring physiological postprandial levels

Therapeutic Implications

These findings suggest potential applications in:

  • Gastroparesis: Augmenting duodenal contractility

  • Dumping syndrome: Slowing gastric emptying

  • IBS-D: Modulating intestinal motility patterns

Neurological Interactions

Dopaminergic Modulation

Through NTS1-D2 receptor heterodimerization, 4-Gln-neurotensin influences mesolimbic pathways :

  • Striatal dopamine: 40% increase at 100 nM (in vitro)

  • Amphetamine sensitization: 65% reduction in rodent models

Pain Pathways

The analog demonstrates antinociceptive properties in thermal latency tests:

  • Tail-flick latency: Increased by 32% at 1 mg/kg (i.v.)

  • Formalin test: Phase II nociception reduced by 41%

Therapeutic Horizons

Schizophrenia

Preclinical models show 4-Gln-neurotensin normalizes prepulse inhibition deficits (68% improvement vs. controls), suggesting antipsychotic potential without extrapyramidal effects .

Addiction Therapy

In cocaine self-administration paradigms, the analog reduces:

  • Drug-seeking behavior: 55% decrease at 0.5 mg/kg

  • Reinstatement episodes: 72% suppression

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator